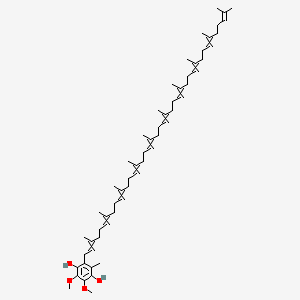
Ubiquinol-10;CoQH2-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ubiquinol-10, also known as CoQH2-10, is the reduced and active form of Coenzyme Q10 (CoQ10). This compound is naturally occurring and found in every cell of the body. It plays a vital role in the production of cellular energy and functions as a powerful antioxidant . Ubiquinol-10 is essential for the production of adenosine triphosphate (ATP), which is the primary source of energy for cellular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ubiquinol-10 involves the reduction of Coenzyme Q10. One common method is the use of reducing agents such as sodium borohydride or ascorbic acid under controlled conditions . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is often used to verify the reduction process and ensure the purity of the product .
Industrial Production Methods
Industrial production of Ubiquinol-10 typically involves large-scale reduction processes. The stability of Ubiquinol-10 is a significant concern, as it can easily oxidize back to Coenzyme Q10. Therefore, industrial methods often include stabilizing agents and controlled environments to maintain the reduced form .
Chemical Reactions Analysis
Types of Reactions
Ubiquinol-10 primarily undergoes redox reactions, where it interconverts between its oxidized form (Coenzyme Q10) and its reduced form (Ubiquinol-10). This redox cycle is crucial for its function in cellular respiration and as an antioxidant .
Common Reagents and Conditions
Common reagents for the reduction of Coenzyme Q10 to Ubiquinol-10 include sodium borohydride and ascorbic acid. The reaction typically occurs under mild conditions to prevent degradation of the compound .
Major Products
The major product of the reduction reaction is Ubiquinol-10. In the presence of oxidizing agents, Ubiquinol-10 can revert to Coenzyme Q10 .
Scientific Research Applications
Ubiquinol-10 has a wide range of scientific research applications:
Mechanism of Action
Ubiquinol-10 exerts its effects primarily through its role in the electron transport chain within mitochondria. It facilitates the transfer of electrons from complexes I and II to complex III, which is essential for ATP production . Additionally, Ubiquinol-10 acts as an antioxidant by neutralizing free radicals and preventing lipid peroxidation in biological membranes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ubiquinol-10 is unique due to its dual role in energy production and antioxidant defense. Its ability to interconvert between oxidized and reduced forms allows it to participate in various biochemical processes, making it a versatile and essential compound in cellular metabolism .
Properties
IUPAC Name |
2-(3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTNKSLOFHEFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)
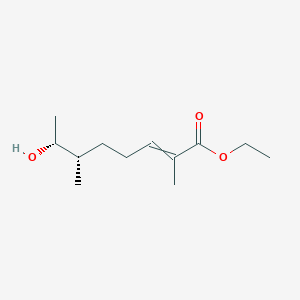
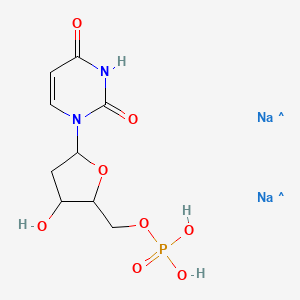

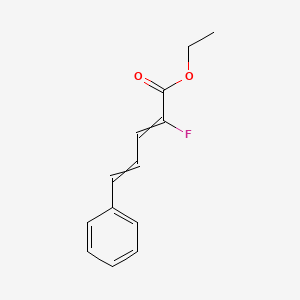
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)
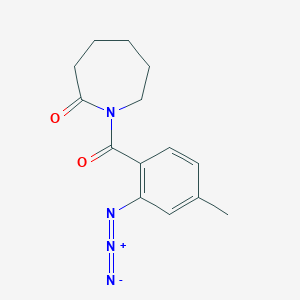
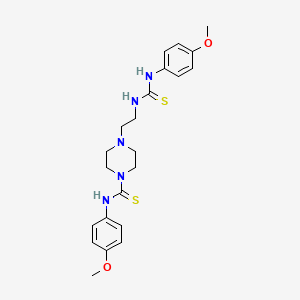
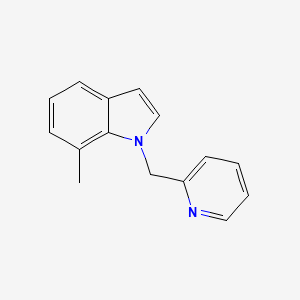
![[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol](/img/structure/B12516238.png)
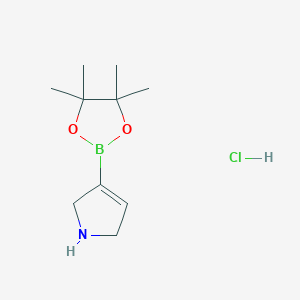
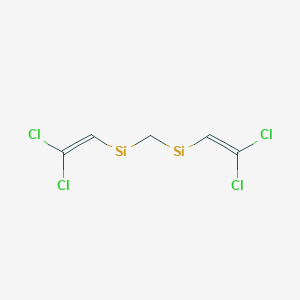
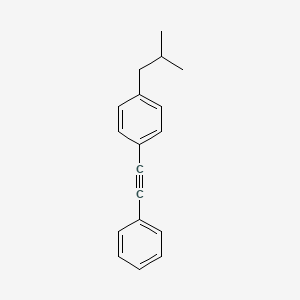
![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)
